molecular formula C14H13NO3 B8150794 2-Hydroxy-4'-methoxy-[1,1'-biphenyl]-4-carboxamide

2-Hydroxy-4'-methoxy-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B8150794
M. Wt: 243.26 g/mol
InChI Key: CPJFIQCGOVOXHW-UHFFFAOYSA-N
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Description

2-Hydroxy-4’-methoxy-[1,1’-biphenyl]-4-carboxamide is an organic compound belonging to the biphenyl family This compound is characterized by the presence of a hydroxyl group, a methoxy group, and a carboxamide group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-4’-methoxy-[1,1’-biphenyl]-4-carboxamide typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as sodium carbonate and a solvent like tetrahydrofuran (THF) or water.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-4’-methoxy-[1,1’-biphenyl]-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products:

    Oxidation: Formation of 2-Hydroxy-4’-methoxy-[1,1’-biphenyl]-4-carbaldehyde.

    Reduction: Formation of 2-Hydroxy-4’-methoxy-[1,1’-biphenyl]-4-amine.

    Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-Hydroxy-4’-methoxy-[1,1’-biphenyl]-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydroxy-4’-methoxy-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

    2-Hydroxy-4-methoxybenzaldehyde: Shares the methoxy and hydroxyl groups but lacks the biphenyl structure.

    4-Methoxy-[1,1’-biphenyl]-4-carboxamide: Similar biphenyl structure but lacks the hydroxyl group.

Uniqueness: 2-Hydroxy-4’-methoxy-[1,1’-biphenyl]-4-carboxamide is unique due to the combination of functional groups attached to the biphenyl core. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

3-hydroxy-4-(4-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-18-11-5-2-9(3-6-11)12-7-4-10(14(15)17)8-13(12)16/h2-8,16H,1H3,(H2,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPJFIQCGOVOXHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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